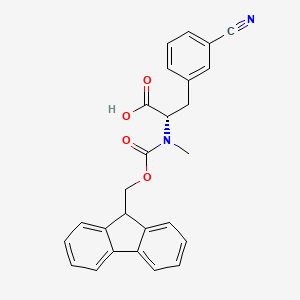
Fmoc-N-Me-Phe(3-CN)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique properties, including its ability to form stable hydrogels. The fluorenylmethyloxycarbonyl group is a protective group used in peptide synthesis to protect the amino group of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl group.
Methylation: The phenylalanine is then methylated to introduce the N-methyl group.
Cyanation: The phenyl ring is modified to introduce the cyanide group at the 3-position.
Hydroxylation: Finally, the compound is hydroxylated to obtain the desired product.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the cyanide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学研究应用
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide has numerous applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide involves its interaction with specific molecular targets. The fluorenylmethyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The cyanide group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound in various environments.
相似化合物的比较
Similar Compounds
Fluorenylmethyloxycarbonyl-phenylalanine: Lacks the N-methyl and cyanide groups.
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine: Lacks the cyanide group.
Fluorenylmethyloxycarbonyl-phenylalanine(3-cyanide): Lacks the N-methyl group.
Uniqueness
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is unique due to the presence of both the N-methyl and cyanide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
属性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
(2S)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m0/s1 |
InChI 键 |
PMAHMTYTKRJGSX-DEOSSOPVSA-N |
手性 SMILES |
CN([C@@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


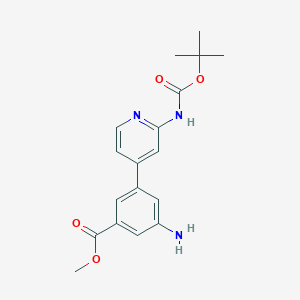
![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
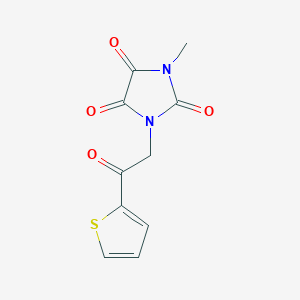
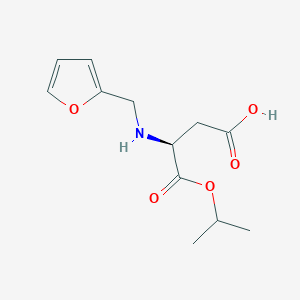


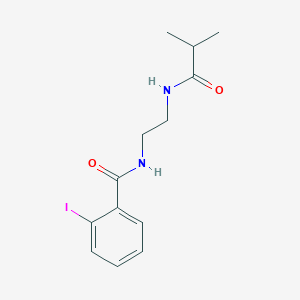
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)

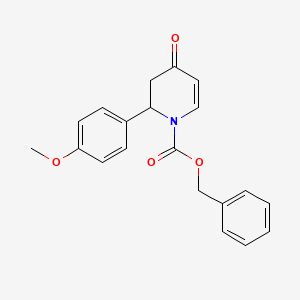
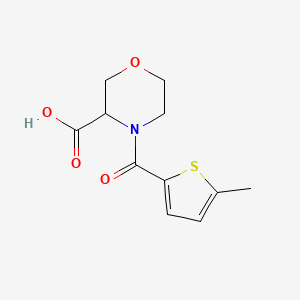
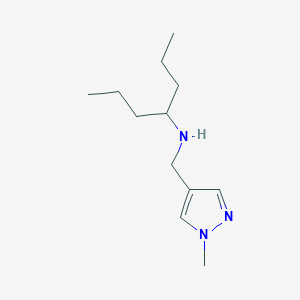
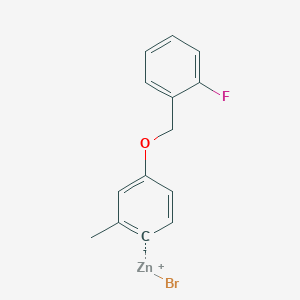
![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
